molecular formula C19H22N2O B15052166 (3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane

(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane

Cat. No.: B15052166
M. Wt: 294.4 g/mol
InChI Key: IGOWXAXBICNYRL-KUGAQEKRSA-N
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Description

(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[44003,8]decane is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane typically involves multiple steps, starting from simpler precursors. One common approach involves the reaction of tricyclo[4.1.0.02,7]heptane derivatives with quinoline derivatives under specific conditions. For instance, the reaction may be carried out in boiling toluene in the presence of benzoyl peroxide, followed by cyclization using potassium tert-butoxide in dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could lead to more saturated tricyclic structures.

Scientific Research Applications

(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[440

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological conditions.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.

    Material Science: It could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline moiety. This interaction may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[4.4.0.03,8]decane: Shares the tricyclic core structure but lacks the quinoline and ethyl groups.

    Quinoline Derivatives: Compounds like quinine and quinidine, which also contain the quinoline moiety.

Uniqueness

The uniqueness of (3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane lies in its combination of a tricyclic core with a quinoline moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane

InChI

InChI=1S/C19H22N2O/c1-2-19-12-21-10-8-13(19)11-17(21)18(22-19)15-7-9-20-16-6-4-3-5-14(15)16/h3-7,9,13,17-18H,2,8,10-12H2,1H3/t13-,17?,18-,19-/m0/s1

InChI Key

IGOWXAXBICNYRL-KUGAQEKRSA-N

Isomeric SMILES

CC[C@]12CN3CC[C@H]1CC3[C@@H](O2)C4=CC=NC5=CC=CC=C45

Canonical SMILES

CCC12CN3CCC1CC3C(O2)C4=CC=NC5=CC=CC=C45

Origin of Product

United States

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